1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 651331-68-9
VCID: VC16798592
InChI: InChI=1S/C28H39NO5S/c1-33-24-17-19-25(20-18-24)35(31,32)29-22-23(28-26(29)15-13-16-27(28)34-2)14-11-9-7-5-3-4-6-8-10-12-21-30/h13,15-20,22,30H,3-12,14,21H2,1-2H3
SMILES:
Molecular Formula: C28H39NO5S
Molecular Weight: 501.7 g/mol

1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

CAS No.: 651331-68-9

Cat. No.: VC16798592

Molecular Formula: C28H39NO5S

Molecular Weight: 501.7 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- - 651331-68-9

Specification

CAS No. 651331-68-9
Molecular Formula C28H39NO5S
Molecular Weight 501.7 g/mol
IUPAC Name 12-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol
Standard InChI InChI=1S/C28H39NO5S/c1-33-24-17-19-25(20-18-24)35(31,32)29-22-23(28-26(29)15-13-16-27(28)34-2)14-11-9-7-5-3-4-6-8-10-12-21-30/h13,15-20,22,30H,3-12,14,21H2,1-2H3
Standard InChI Key SNJPQSPOUMSBTG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a core indole scaffold modified at three positions:

  • Position 3: A 12-carbon dodecanol chain (C12H25OHC_{12}H_{25}OH) contributes hydrophobicity and influences membrane permeability.

  • Position 4: A methoxy group (OCH3-OCH_3) enhances electronic effects and steric bulk .

  • Position 1: A sulfonyl group (SO2-SO_2-) linked to a 4-methoxyphenyl ring introduces polar character and potential bioactivity .

The molecular formula is C28H37NO5SC_{28}H_{37}NO_5S, with a calculated molecular weight of 499.66 g/mol.

Key Structural Comparisons

  • Similar indole derivatives, such as 1H-Indole-3-dodecanol, 5-methoxy- (CAS 651331-31-6), exhibit antiviral properties.

  • The sulfonyl group in 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione (PubChem CID 1913815) demonstrates receptor-binding capabilities .

Synthesis and Reactivity

Synthetic Routes

  • Fischer Indole Synthesis:

    • A phenylhydrazine derivative reacts with a ketone (e.g., dodecan-1-ol-3-one) under acidic conditions to form the indole core.

    • Methoxylation at position 4 is achieved via electrophilic substitution using CH3O+CH_3O^+ .

  • Sulfonation at Position 1:

    • The sulfonyl group is introduced via reaction with 4-methoxyphenylsulfonyl chloride (ClSO2C6H4OCH3ClSO_2C_6H_4OCH_3) in the presence of a base .

Optimization Challenges

  • Steric hindrance from the dodecanol chain complicates sulfonation yields .

  • Protecting group strategies (e.g., silylation of the alcohol) are often required to prevent side reactions.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Molecular Weight499.66 g/molCalculated
Solubility~0.1 mg/mL in DMSO; insoluble in waterEstimated
LogP5.8 (highly lipophilic)Predicted
Melting Point112–114°CAnalog data

Spectroscopic Characteristics

  • IR: Strong absorption at 1170 cm1^{-1} (S=OS=O stretch) .

  • 1H^1H NMR:

    • δ 1.25–1.45 (m, 20H, dodecanol chain).

    • δ 3.85 (s, 6H, two −OCH3_3 groups) .

Applications in Materials Science

Liquid Crystal Development

  • Indole derivatives with alkyl chains exhibit thermotropic liquid crystalline behavior.

  • The sulfonyl group enhances dielectric anisotropy, useful in display technologies .

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